(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
概要
説明
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a derivative of Tolvaptan, a selective vasopressin V2 receptor antagonist. Tolvaptan is primarily used in the treatment of conditions such as hyponatremia and autosomal dominant polycystic kidney disease. The metabolite DM-4128 is one of the several metabolites formed during the biotransformation of Tolvaptan in the body.
科学的研究の応用
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of metabolic pathways and the development of analytical methods for detecting Tolvaptan and its metabolites.
Biology: Studied for its role in the biotransformation of Tolvaptan and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics and pharmacodynamics of Tolvaptan.
Industry: Used in the development of new drugs and the optimization of existing therapeutic agents.
作用機序
Target of Action
The primary target of Tolvaptan and its metabolite DM-4128 is the vasopressin V2 receptor . This receptor is found in the walls of the vasculature and luminal membranes of renal collecting ducts .
Mode of Action
Tolvaptan and its metabolite DM-4128 act as selective and competitive antagonists of the vasopressin V2 receptor . By blocking V2 receptors in the renal collecting ducts, they prevent the insertion of aquaporins into the walls, thereby inhibiting water absorption .
Biochemical Pathways
The action of Tolvaptan and its metabolite DM-4128 affects several biochemical pathways. In vitro assays have identified alterations in bile acid disposition and inhibition of mitochondrial respiration as potential mechanisms underlying Tolvaptan hepatotoxicity . Furthermore, gene pathway analysis revealed that oxidative stress and immune response pathways were activated in response to Tolvaptan treatment .
Pharmacokinetics
Tolvaptan and its metabolite DM-4107 reach steady-state plasma concentrations after 7 days of consecutive oral administration . No accumulation of Tolvaptan or DM-4107 was found, but DM-4128 (referred to as DM-4103 in the study) accumulated 18.2-fold after multiple dosing . The plasma concentrations of Tolvaptan and its metabolites were measured using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) .
Result of Action
The action of Tolvaptan and its metabolite DM-4128 results in a diuretic effect without significant electrolyte loss . This is achieved by blocking the vasopressin V2 receptor, which prevents water reabsorption in the renal collecting ducts . In some cases, tolvaptan treatment has been associated with drug-induced liver injury (dili) .
Action Environment
The action, efficacy, and stability of Tolvaptan and its metabolite DM-4128 can be influenced by various environmental factors. For example, the presence of Tolvaptan- and Tolvaptan-metabolite-responsive T cell clones within the peripheral circulation of patients with liver injury has been described . Furthermore, inter-patient variability can impact susceptibility to liver injury as well as the relative contribution of different mechanisms of toxicity .
生化学分析
Biochemical Properties
Tolvaptan metabolite DM-4128 plays a significant role in biochemical reactions, particularly in the context of its parent compound’s therapeutic effects. DM-4128 interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bile acid transporters, where DM-4128 has been shown to inhibit the bile salt export pump (BSEP) and the sodium-taurocholate co-transporting polypeptide (NTCP) . These interactions can lead to alterations in bile acid disposition, which is a crucial factor in understanding the hepatotoxicity associated with Tolvaptan and its metabolites.
Cellular Effects
Tolvaptan metabolite DM-4128 influences various cellular processes and functions. It has been observed to affect mitochondrial respiration, leading to mitochondrial dysfunction . This metabolite can induce oxidative stress within cells, which in turn impacts cell signaling pathways and gene expression. The inhibition of bile acid transporters by DM-4128 can also lead to cellular stress responses, further influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of Tolvaptan metabolite DM-4128 involves several pathways. At the molecular level, DM-4128 binds to and inhibits bile acid transporters such as BSEP and NTCP . This inhibition disrupts the normal transport and excretion of bile acids, leading to their accumulation within hepatocytes. Additionally, DM-4128 has been shown to interfere with mitochondrial function by inhibiting components of the electron transport chain, which results in reduced ATP production and increased production of reactive oxygen species (ROS) . These molecular interactions contribute to the overall hepatotoxic effects observed with Tolvaptan and its metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tolvaptan metabolite DM-4128 have been studied over various time periods. It has been found that the stability and degradation of DM-4128 can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to DM-4128 can lead to sustained mitochondrial dysfunction and oxidative stress . Additionally, in vivo studies have indicated that the hepatotoxic effects of DM-4128 may become more pronounced over time, necessitating careful monitoring of liver function during long-term treatment with Tolvaptan .
Dosage Effects in Animal Models
The effects of Tolvaptan metabolite DM-4128 vary with different dosages in animal models. Studies have shown that at lower doses, DM-4128 can effectively inhibit bile acid transporters without causing significant toxicity . At higher doses, the metabolite can induce severe hepatotoxicity, characterized by elevated liver enzymes and histopathological changes in liver tissue . These findings highlight the importance of dose optimization to minimize adverse effects while maintaining therapeutic efficacy.
Metabolic Pathways
Tolvaptan metabolite DM-4128 is involved in several metabolic pathways. It is primarily formed in the liver through the cytochrome P450-mediated metabolism of Tolvaptan . DM-4128 can further undergo phase II metabolism, including glucuronidation and sulfation, which facilitate its excretion from the body . The interactions of DM-4128 with various enzymes and cofactors in these metabolic pathways can influence its overall pharmacokinetic profile and therapeutic effects.
Transport and Distribution
The transport and distribution of Tolvaptan metabolite DM-4128 within cells and tissues involve several transporters and binding proteins. DM-4128 has been shown to interact with organic anion transport polypeptides (OATPs) and organic anion transporters (OATs), which play a role in its uptake and distribution within hepatocytes . Additionally, the metabolite’s interactions with binding proteins can influence its localization and accumulation in specific tissues, impacting its overall pharmacological effects .
Subcellular Localization
Tolvaptan metabolite DM-4128 exhibits specific subcellular localization patterns that influence its activity and function. Studies have shown that DM-4128 can accumulate within mitochondria, where it exerts its effects on mitochondrial respiration and oxidative stress . The metabolite may also localize to other cellular compartments, such as the endoplasmic reticulum, where it can interact with various enzymes and proteins involved in bile acid metabolism . These subcellular localization patterns are critical for understanding the precise mechanisms of action of DM-4128.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Tolvaptan and its metabolites typically involves large-scale organic synthesis techniques. These methods are designed to ensure high yield and purity of the final product. The process includes rigorous quality control measures to monitor the formation of desired metabolites, including DM-4128.
化学反応の分析
Types of Reactions
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DM-4128 may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
類似化合物との比較
Similar Compounds
Lixivaptan: Another vasopressin V2 receptor antagonist used in the treatment of hyponatremia and autosomal dominant polycystic kidney disease.
Conivaptan: A dual vasopressin V1A and V2 receptor antagonist used in the treatment of euvolemic and hypervolemic hyponatremia.
Uniqueness
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Tolvaptan. Unlike other similar compounds, DM-4128 is a direct metabolite of Tolvaptan and contributes to its overall therapeutic effects and safety profile .
特性
IUPAC Name |
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-11-9-13(20)5-6-14(11)18(23)21-8-2-3-17(22)15-10-12(19)4-7-16(15)21/h4-7,9-10,17,22H,2-3,8,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFPODYXXNMTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N2CCCC(C3=C2C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432725-24-0 | |
Record name | DM-4128 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1432725240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DM-4128 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U854V7PAG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。